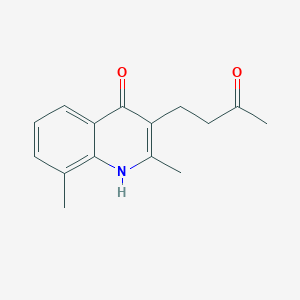

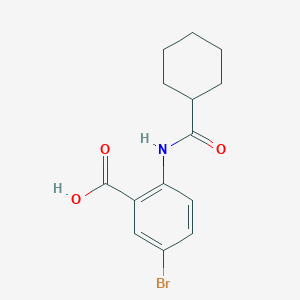

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline derivatives have been synthesized through various methods, demonstrating the versatility and adaptability of these compounds for specific functionalizations and applications. For example, new quinoline derivatives with antituberculosis activity were synthesized, showcasing the potential of these compounds in therapeutic applications (Omel’kov et al., 2019). Another study reported the synthesis of 6-Butyl-4-hydroxyquinolin-2-(1H)-one as a coupling component for the synthesis of azo disperse dyes, highlighting the compound's utility in dye synthesis (Rufchahi & Mohammadinia, 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. One study described the molecular structure of a quinoline derivative, determined by single-crystal X-ray diffraction analysis, showing the compound's intricate molecular architecture (Tkachev et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives participate in a wide range of chemical reactions, underlining their chemical reactivity and potential as synthetic intermediates. For instance, some derivatives have been used in the synthesis of pH-sensing properties, showcasing their responsiveness to environmental changes (Chen et al., 2011). Moreover, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of an anti-HCV drug, illustrates the compound's application in drug synthesis (Chenhon, 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. Research has focused on understanding these properties to enhance the compound's utility. For instance, studies on solvatochromism and the evaluation of ionization constants provide insight into the compound's behavior in different solvent environments, which is essential for its application in dyeing and chemical sensing (Rufchahi & Mohammadinia, 2014).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards various reagents, have been extensively studied. These properties are fundamental to the compounds' applications in chemical synthesis and pharmaceuticals. Investigations into the compound's reactions with sulfonoketenimides and isatoic anhydride, for example, reveal its utility in synthesizing novel sulfonamide derivatives with potential biological activities (Yavari et al., 2014).

Scientific Research Applications

Antituberculosis Activity

- Compounds related to "4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one" have been synthesized and shown to possess significant antituberculosis activity. One such compound is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Synthesis and Reactions

- Synthesis processes have been developed for compounds with structural similarities, such as the condensation of 1,4-bis(4-aminophenoxy)butane with substituted diethyl malonates to produce various quinoline derivatives (Klásek, Kafka, & Kappe, 1995).

Antimicrobial Evaluation

- Quinolinium and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds demonstrated high activity against various bacterial and fungal species (Fadda, El-Mekawy, & AbdelAal, 2016).

Schiff Base Supramolecular Complexes

- Schiff base ligands derived from quinoline compounds have been synthesized and tested for their antimicrobial activities. These complexes have shown effectiveness against various bacterial and fungal species (El-Sonbati, Diab, El‐Bindary, Mohamed, Morgan, Abou‐Dobara, & Nozha, 2016).

Metal Chelating Properties

- Poly[4-(8-hydroxy-5-quinolinyl)butan-2-one]s have been prepared and studied for their metal chelating properties. These polymers and their metal chelates have been characterized by various analytical techniques (Raj & Shah, 1995).

properties

IUPAC Name |

2,8-dimethyl-3-(3-oxobutyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUSSAZWZBNLBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354312 |

Source

|

| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

CAS RN |

337337-47-0 |

Source

|

| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)